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molecular formula C15H17NO3 B181149 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile CAS No. 51533-65-4

1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B181149
M. Wt: 259.3 g/mol
InChI Key: DGEFSVRXOCLHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04065573

Procedure details

Following the same procedure described in Example 1, Part C, but substituting 29.0 gm. (0.0915 mole) of 2-carbomethoxy-4-(3,4-dimethoxyphenyl)-4-cyanocyclohexanone (prepared in Part B, above) for the 29.8 gm. of 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone, using 600 ml. acetic acid and 300 ml. 10 percent aqueous sulfuric acid instead of the 660 ml. and 330 ml., respectively, heating on the steam bath for 48 hours instead of 24 hours, and recrystallizing from a mixture of ethyl acetate and hexane instead of diethyl ether, there is obtained 16.83 gm. (67% yield) of the desired 4-cyano-4-(3,4-dimethoxyphenyl)cyclohexanone which has a melting point at 112.5° to 114.5° C.
Name
2-carbomethoxy-4-(3,4-dimethoxyphenyl)-4-cyanocyclohexanone
Quantity
0.0915 mol
Type
reactant
Reaction Step One
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([CH:5]1[CH2:10][C:9]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([O:21][CH3:22])[CH:14]=2)([C:11]#[N:12])[CH2:8][CH2:7][C:6]1=[O:23])(OC)=O.C(C1CC(C2C=CC(Cl)=CC=2)(C#N)CCC1=O)(OC)=O.S(=O)(=O)(O)O>C(O)(=O)C>[C:11]([C:9]1([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([O:21][CH3:22])[CH:14]=2)[CH2:10][CH2:5][C:6](=[O:23])[CH2:7][CH2:8]1)#[N:12]

Inputs

Step One
Name
2-carbomethoxy-4-(3,4-dimethoxyphenyl)-4-cyanocyclohexanone
Quantity
0.0915 mol
Type
reactant
Smiles
C(=O)(OC)C1C(CCC(C1)(C#N)C1=CC(=C(C=C1)OC)OC)=O
Step Two
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1C(CCC(C1)(C#N)C1=CC=C(C=C1)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
, respectively, heating on the steam bath for 48 hours instead of 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
recrystallizing from a mixture of ethyl acetate and hexane instead of diethyl ether
CUSTOM
Type
CUSTOM
Details
there is obtained 16.83 gm

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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